molecular formula C16H16BrNOS B4880853 2-[(2-bromophenyl)methylsulfanyl]-N-(3-methylphenyl)acetamide

2-[(2-bromophenyl)methylsulfanyl]-N-(3-methylphenyl)acetamide

Cat. No.: B4880853
M. Wt: 350.3 g/mol
InChI Key: SAVQLVZWSKZTGJ-UHFFFAOYSA-N
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Description

2-[(2-bromophenyl)methylsulfanyl]-N-(3-methylphenyl)acetamide is an organic compound that features a bromophenyl group, a methylsulfanyl group, and a methylphenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-bromophenyl)methylsulfanyl]-N-(3-methylphenyl)acetamide typically involves the reaction of 2-bromobenzyl chloride with 3-methylphenylacetamide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-bromophenyl)methylsulfanyl]-N-(3-methylphenyl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced bromophenyl derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-[(2-bromophenyl)methylsulfanyl]-N-(3-methylphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(2-bromophenyl)methylsulfanyl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-bromophenyl)methylsulfanyl]-N-(4-methylphenyl)acetamide
  • 2-[(2-chlorophenyl)methylsulfanyl]-N-(3-methylphenyl)acetamide
  • 2-[(2-bromophenyl)methylsulfanyl]-N-(3-chlorophenyl)acetamide

Uniqueness

2-[(2-bromophenyl)methylsulfanyl]-N-(3-methylphenyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development .

Properties

IUPAC Name

2-[(2-bromophenyl)methylsulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNOS/c1-12-5-4-7-14(9-12)18-16(19)11-20-10-13-6-2-3-8-15(13)17/h2-9H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVQLVZWSKZTGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSCC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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